magnesium;3-methylindol-1-ide;bromide
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Overview
Description
Magnesium;3-methylindol-1-ide;bromide is a compound that combines magnesium, 3-methylindole, and bromide. This compound is part of the broader class of organomagnesium compounds, commonly known as Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them invaluable in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-methylindol-1-ide;bromide typically involves the reaction of 3-methylindole with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:
3-methylindole+Mg+Br2→this compound
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the anhydrous conditions necessary for the reaction.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylindol-1-ide;bromide, like other Grignard reagents, undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.
Epoxides: Adds to epoxides to form alcohols.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Magnesium;3-methylindol-1-ide;bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active indole derivatives.
Medicine: Utilized in the development of pharmaceutical compounds, including potential anticancer agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of magnesium;3-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 3-methylindole, creating a carbanion-like species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;indol-1-ide;bromide
- Magnesium;2-methylindol-1-ide;bromide
- Magnesium;5-methylindol-1-ide;bromide
Uniqueness
Magnesium;3-methylindol-1-ide;bromide is unique due to the presence of the methyl group at the 3-position of the indole ring. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar Grignard reagents.
Properties
CAS No. |
62454-37-9 |
---|---|
Molecular Formula |
C9H8BrMgN |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
magnesium;3-methylindol-1-ide;bromide |
InChI |
InChI=1S/C9H8N.BrH.Mg/c1-7-6-10-9-5-3-2-4-8(7)9;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SMKVPTMXYUXWCM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N-]C2=CC=CC=C12.[Mg+2].[Br-] |
Origin of Product |
United States |
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